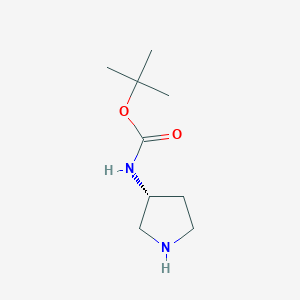

(R)-3-(Boc-amino)pyrrolidine

Vue d'ensemble

Description

®-3-(Boc-amino)pyrrolidine, also known as tert-Butyl ®-3-pyrrolidinylcarbamate, is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring, which enhances its stability and facilitates its use in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)pyrrolidine typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of ®-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of ®-3-(Boc-amino)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Boc-amino)pyrrolidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(Boc-amino)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.

Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

Substitution Reactions: Various substituted pyrrolidine derivatives.

Deprotection Reactions: Free amine ®-3-aminopyrrolidine.

Coupling Reactions: Amide-linked products, such as peptides or other amide-containing compounds.

Applications De Recherche Scientifique

Chiral Building Block in Organic Synthesis

(R)-3-(Boc-amino)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective modifications during peptide synthesis. This compound is particularly valuable for creating peptides that incorporate an (R)-configured amino acid at the third position of the pyrrolidine ring, which can be further studied for their biological activities or utilized as scaffolds for designing novel peptidomimetics.

Key Features:

- Chirality: The chiral nature of this compound enhances its utility in synthesizing biologically active compounds.

- Peptide Synthesis: It facilitates the formation of peptide bonds after the Boc group is removed under specific conditions, allowing for complex peptide structures to be created .

Pharmaceutical Applications

The compound has been investigated for its potential in developing drugs targeting various neurological disorders. Notably, it has been used as a starting material for synthesizing histamine H3 receptor antagonists, which are promising candidates for treating sleep-wake disturbances and other CNS-related conditions.

Biological Activity:

- Antimicrobial Properties: Derivatives of this compound have demonstrated effectiveness against multi-drug resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus faecium). These findings suggest potential for developing new antibiotics .

- Binding Affinity Studies: Research has indicated that derivatives can inhibit bacterial growth at low concentrations, highlighting their potential as novel antibacterial agents.

Synthetic Pathways and Methods

Several synthetic routes exist for producing this compound, showcasing its accessibility for research and industrial applications. The compound's ability to undergo various chemical transformations makes it a valuable asset in organic synthesis.

Comparison of Similar Compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Pyrrolidine | Antimicrobial potential | Chiral center with Boc protection |

| (S)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Potentially different | Enantiomeric variation |

| (R)-3-(Amino)pyrrolidine | Pyrrolidine | Varies without Boc group | Increased reactivity |

| (R)-3-(Boc-amino)piperidine | Piperidine | Varies by structure | Different ring structure |

This table illustrates how variations in structure can influence biological activity and synthetic utility, emphasizing the unique role of this compound within this class of compounds.

Case Study 1: Antimicrobial Activity

Research conducted on derivatives of this compound revealed significant antibacterial properties against resistant bacterial strains. In vitro studies demonstrated that these derivatives could inhibit bacterial growth at concentrations lower than traditional antibiotics, indicating a promising avenue for antibiotic development.

Case Study 2: CNS Drug Development

The synthesis of histamine H3 receptor antagonists using this compound has shown potential therapeutic effects in managing sleep disorders. These compounds were evaluated in animal models, revealing improvements in sleep-wake cycles and cognitive functions.

Mécanisme D'action

The mechanism of action of ®-3-(Boc-amino)pyrrolidine primarily involves its role as a protected amine. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways or interacting with other molecules to exert its effects.

Comparaison Avec Des Composés Similaires

®-3-(Boc-amino)pyrrolidine can be compared with other similar compounds, such as:

(S)-3-(Boc-amino)pyrrolidine: The enantiomer of ®-3-(Boc-amino)pyrrolidine, differing in the spatial arrangement of atoms around the chiral center.

1-Boc-3-aminopyrrolidine: A compound with the Boc group attached to the nitrogen atom at position 1 of the pyrrolidine ring.

4-(N-Boc-amino)piperidine: A similar compound with a Boc-protected amino group on a six-membered piperidine ring.

The uniqueness of ®-3-(Boc-amino)pyrrolidine lies in its specific stereochemistry and the position of the Boc-protected amino group, which can influence its reactivity and interactions in chemical and biological systems.

Activité Biologique

(R)-3-(Boc-amino)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antibiotic development. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function. The general structure can be represented as follows:

- Chemical Formula : C9H18N2O2

- SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CCNC1

This structure contributes to its pharmacological properties, allowing it to participate in various biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antitumor Activity :

- Research indicates that derivatives such as (R)-3-aminopyrrolidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds induce apoptotic cell death in tumor cells by forming stable intercalative complexes with DNA, thus inhibiting topoisomerase activity .

- Antibacterial Properties :

- Kinase Inhibition :

Data Tables

The following tables summarize key findings from studies on this compound and its derivatives.

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-3-aminopyrrolidine | HeLa | 0.5 | Induces apoptosis via DNA intercalation |

| (S)-3-aminopyrrolidine | L1210 | 0.7 | Topoisomerase inhibition |

| (R)-3-Boc-aminopyrrolidine | HCT116 | 0.6 | G2/M phase arrest |

Table 2: Antibacterial Activity Against Multidrug-Resistant Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| This compound | E. coli | 1.0 µg/mL | Effective against MDR strains |

| (R)-3-aminopyrrolidine | S. aureus | 0.5 µg/mL | Shows broad-spectrum activity |

Case Study 1: Antitumor Efficacy

In a study involving murine models, (R)-3-aminopyrrolidine demonstrated a significant increase in lifespan when administered to mice with intraperitoneally transplanted P388 leukemia. The compound led to a lifespan increase of up to 262% at tolerable doses, indicating its potential as an antitumor agent .

Case Study 2: Antibiotic Resistance

A recent investigation into the antibacterial properties of this compound revealed its ability to inhibit bacterial cell division effectively. The compound was tested against multiple strains of Acinetobacter baumannii, showing promising results in overcoming antibiotic resistance mechanisms commonly employed by bacteria .

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363879 | |

| Record name | tert-Butyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-77-0 | |

| Record name | (R)-tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.